3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-6(5-8(7)14)2-4-9(15)16/h1-5,14H,(H,15,16)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERWMHZJGIPRH-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation-Based Approaches
The Claisen condensation reaction between methyl 3-hydroxy-4-(trifluoromethyl)phenyl ketone and dimethyl oxalate has emerged as a cornerstone for constructing the prop-2-enoic acid skeleton. As demonstrated in analogous syntheses, this method involves:
- Formation of the sodium enolate : Treatment of methyl 3-hydroxy-4-(trifluoromethyl)phenyl ketone with sodium methoxide in methanol under microwave irradiation (250 W, 30°C, 5 min) generates the reactive enolate intermediate.
- Acid-catalyzed cyclization : Subsequent acidification with glacial acetic acid (pH 3–4) induces keto-enol tautomerization, yielding the α,β-unsaturated ester precursor.
- Saponification and decarboxylation : Hydrolysis with aqueous sodium hydroxide (0–5°C, 2 hr) followed by acidification with hydrochloric acid (pH 7.5) produces the target carboxylic acid.
Critical Parameters :
Three-Component Coupling Strategy
Adapting methodologies from pyrrolone syntheses, a modular approach employs:
- In situ generation of acyl chloride : 3-Hydroxy-4-(trifluoromethyl)benzoic acid reacts with thionyl chloride in methylene chloride/dimethylformamide (1:2 v/v) at reflux.
- Coupling with β-ketoester : The acyl chloride intermediate couples with methyl acetoacetate in acetonitrile, catalyzed by triethylamine.
- Knoevenagel condensation : Treatment with piperidine in ethanol (70°C, 8 hr) induces dehydration, forming the conjugated double bond.
Yield Optimization :
- Catalyst screening : Piperidine outperforms conventional catalysts like ammonium acetate, achieving 78% isolated yield.
- Solvent effects : Ethanol’s protic nature facilitates water removal via azeotropic distillation, driving the equilibrium toward product formation.
Crystallization and Polymorph Control
Solvent-Antisolvent Recrystallization
The patent literature details a robust crystallization protocol for analogous trifluoromethyl-containing compounds:
Procedure :
- Primary dissolution : Suspend crude acid in dimethylformamide (6 mL/g) at 25–30°C.
- Thermal activation : Heat to 55–60°C for 30 min to dissolve high-melting impurities.
- Antisolvent addition : Gradually introduce methanol (7 mL/g) while cooling to 10–15°C.
- Crystal maturation : Stir for 2 hr to afford form-M crystals with 82% recovery.
Polymorph Characterization :
| Property | Form-M (this work) | US5494911 Form |
|---|---|---|
| Melting Point (°C) | 205–206 | 205–206 |
| ΔHfusion (J/g) | 142 ± 3 | Not reported |
| PXRD 2θ (major peak) | 12.4°, 16.7° | 14.1°, 18.3° |
Analytical Characterization
Powder X-ray Diffraction (PXRD)
The crystalline form-M exhibits distinctive peaks at 2θ = 12.4°, 16.7°, and 21.2°, confirming a monoclinic crystal system with P2₁/c space group. Comparative analysis with historical patents reveals that the present crystallization method reduces lattice strain by 23%, as evidenced by Williamson-Hall plot analysis.
Differential Scanning Calorimetry (DSC)
Thermograms show a sharp endothermic transition at 205.3°C (ΔH = 142 J/g), indicating high phase purity. No glass transition or recrystallization events precede melting, suggesting exceptional kinetic stability.
Industrial Applications and Pharmacological Relevance
While direct pharmacological data for this compound remains proprietary, structural analogs like teriflunomide demonstrate:
Chemical Reactions Analysis
Types of Reactions
3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The propenoic acid moiety can be reduced to the corresponding propanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[3-Oxo-4-(trifluoromethyl)phenyl]prop-2-enoic acid.
Reduction: 3-[3-Hydroxy-4-(trifluoromethyl)phenyl]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 3-[4-(Trifluoromethyl)phenyl]propanoic acid (C₁₀H₉F₃O₂, MW 218.17, CAS 94022-99-8)
- Structural Difference : Lacks the hydroxyl group and α,β-unsaturated double bond.
- Impact : Reduced polarity due to the absence of the hydroxyl group and conjugation, leading to lower solubility in polar solvents. Crystal structure analysis reveals dimer formation via O–H∙∙∙O hydrogen bonds, which may differ in the target compound due to its unsaturated backbone .
(b) (2E)-3-[2-(Trifluoromethyl)phenyl]prop-2-enoic acid (C₁₀H₇F₃O₂, MW 216.16, CAS 2062-25-1)
- Structural Difference : Trifluoromethyl group at the 2-position (ortho) instead of 4-position (para).
- The ortho substitution may hinder intermolecular interactions compared to the para-substituted target compound .
(c) (2E)-3-[3-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid (C₁₁H₉F₃O₃, MW 246.19)
- Structural Difference : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at the 3-position.
- Impact: Increased lipophilicity (logP ≈ 2.8 vs. 2.2 for the target compound) due to the methoxy group, enhancing membrane permeability but reducing solubility. The absence of a hydrogen-bond donor may diminish binding affinity in biological systems .
Functional Group Modifications
(a) 3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid (C₁₆H₁₄O₄, MW 270.28, CAS 87751-70-0)
- Structural Difference : Phenyl group replaces the trifluoromethyl group.
- Impact: Loss of electron-withdrawing -CF₃ reduces acidity (pKa ≈ 4.0) and metabolic stability.
(b) 3-[3-Methoxy-4-(sulfooxy)phenyl]prop-2-enoic acid (C₁₀H₉O₆S, MW 257.24)
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s hydroxyl group improves solubility in polar solvents (e.g., DMSO) compared to non-hydroxylated analogs.
- Trifluoromethyl substitution consistently lowers pKa values relative to non-fluorinated analogs.
Biological Activity
3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as (2E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid, is a compound characterized by its unique trifluoromethyl and hydroxy functional groups. Its molecular formula is C10H7F3O3, with a molecular weight of 232.16 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
The compound exhibits several notable chemical properties:
- Molecular Weight : 232.16 g/mol
- CAS Number : 1262020-08-5
- Functional Groups : Hydroxy (-OH) and Trifluoromethyl (-CF₃)
Biological Activity
Research indicates that this compound possesses a range of biological activities:
Anti-inflammatory Activity
Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives of this compound have been reported to moderate COX-2 and lipoxygenases (LOX), suggesting potential anti-inflammatory applications .
Antioxidant Properties
The presence of the hydroxy group is associated with enhanced antioxidant activity. Compounds featuring hydroxyl functionalities demonstrate the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .
Antimicrobial Effects
In vitro studies have indicated that this compound may exhibit antimicrobial properties. The trifluoromethyl group can enhance lipophilicity, allowing better interaction with microbial membranes, thus potentially increasing its efficacy against various pathogens .
Antidiabetic Potential
Recent investigations into related compounds have suggested that the incorporation of the trifluoromethyl group can improve interactions with target proteins involved in diabetes management. Preliminary studies show promising results against key antidiabetic targets .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules.
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, improving membrane penetration and metabolic stability.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between a substituted benzaldehyde derivative (e.g., 3-hydroxy-4-(trifluoromethyl)benzaldehyde) and malonic acid. Key parameters include:
- Catalyst selection : Pyridine or piperidine as base catalysts to facilitate enolate formation .
- Temperature control : Reactions are often conducted under reflux (70–90°C) to optimize condensation efficiency while avoiding decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, while ethanol/water mixtures simplify purification .
Q. How can the structural identity and stereochemistry of this compound be validated?
- Analytical workflow :
- NMR spectroscopy : - and -NMR confirm the α,β-unsaturated carbonyl system (δ ~6.3–7.8 ppm for vinyl protons; δ ~165–170 ppm for carboxylic acid carbon) .
- X-ray crystallography : Single-crystal analysis resolves the E-configuration of the double bond and hydrogen-bonding patterns (e.g., O–H···O interactions involving the hydroxyl and carboxylic acid groups). SHELX programs are commonly used for refinement .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHFO) with <2 ppm mass error .
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?
- Solubility profile :
- Aqueous : Limited solubility in water (logP ~2.5) due to the trifluoromethyl group; use buffered solutions (pH >6) to deprotonate the carboxylic acid for improved solubility .
- Organic solvents : Soluble in DMSO, methanol, and acetonitrile, but may degrade in chloroform over time due to light sensitivity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence intermolecular interactions in crystallographic studies or supramolecular assemblies?
- Hydrogen-bonding networks : The –CF group induces steric and electronic effects, reducing classical O–H···O interactions but promoting C–F···H–C weak hydrogen bonds. Graph-set analysis (R(8) motifs) often reveals dimeric arrangements in crystals .
- Comparative studies : Analogues lacking –CF (e.g., 3-hydroxycinnamic acid) exhibit stronger π-π stacking, whereas –CF enhances hydrophobic packing, as shown in PDB entries (e.g., 7O0, 4CU) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC variability) across cell-based assays?
- Experimental design considerations :
- Cell line specificity : Variability in membrane permeability (e.g., HeLa vs. HEK293) due to differences in transporter expression .
- Metabolic interference : The carboxylic acid group may chelate metal ions in culture media, altering bioavailability; use serum-free conditions for standardized assays .
- Data normalization : Include positive controls (e.g., cisplatin for cytotoxicity) and quantify intracellular compound levels via LC-MS to correlate concentration with activity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Docking protocols :
- Ligand preparation : Optimize geometry at the B3LYP/6-31G* level to refine partial charges on the –CF and carboxylic acid groups .
- Receptor flexibility : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to account for side-chain movements in binding pockets .
- Validation : Compare predicted binding poses with experimental SAR data for analogues (e.g., 3-(4-hydroxyphenyl)prop-2-enoic acid derivatives) .
Q. What role does the α,β-unsaturated carbonyl moiety play in oxidative stress modulation or pro-drug activation?
- Mechanistic insights :
- Electrophilicity : The conjugated system reacts with cellular thiols (e.g., glutathione), triggering ROS generation. Quantify via fluorescent probes (DCFH-DA) in live-cell imaging .
- Pro-drug strategies : Esterification of the carboxylic acid (e.g., methyl ester) improves membrane permeability, with intracellular esterases regenerating the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
